Diethyl 2-(benzyloxycarbonylamino)malonate

Overview

Description

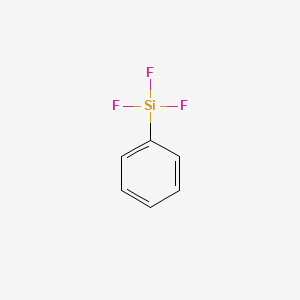

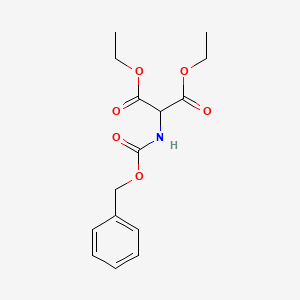

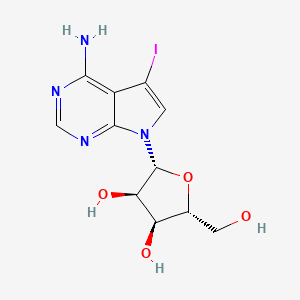

Diethyl 2-(benzyloxycarbonylamino)malonate is a chemical compound with the molecular formula C15H19NO6. It is a derivative of diethyl malonate, which is the diethyl ester of malonic acid . Diethyl malonate occurs naturally in grapes and strawberries and is used in perfumes and to synthesize other compounds .

Synthesis Analysis

The synthesis of diethyl malonate derivatives involves the reaction of the sodium salt of chloroacetic acid with sodium cyanide, producing a nitrile intermediate. This intermediate is then treated with ethanol in the presence of an acid catalyst . In the case of diethyl 2-(benzyloxycarbonylamino)malonate, additional steps would be required to introduce the benzyloxycarbonylamino group .Molecular Structure Analysis

The molecular structure of diethyl 2-(benzyloxycarbonylamino)malonate includes a malonate backbone with two ethyl ester groups and a benzyloxycarbonylamino substituent. The molecule contains multiple bond types, including non-H bonds, multiple bonds, rotatable bonds, double bonds, aromatic bonds, and ester bonds .Chemical Reactions Analysis

Diethyl malonate, the parent compound of diethyl 2-(benzyloxycarbonylamino)malonate, can undergo a variety of chemical reactions. For instance, it can be transformed to its enolate using sodium ethoxide as a base, allowing for alkylation in the alpha position through an SN2 reaction with alkyl halides . The specific reactions involving the benzyloxycarbonylamino group are not detailed in the search results.Scientific Research Applications

Synthesis of Carboxylic Acids and Derivatives

Diethyl 2-(benzyloxycarbonylamino)malonate is a valuable intermediate in the synthesis of carboxylic acids and their derivatives. Its active methylene group is highly reactive, allowing for the introduction of various substituents through alkylation and acylation reactions. This reactivity is essential for creating a wide range of carboxylic acid derivatives, which are pivotal in pharmaceutical synthesis and material science .

Pharmaceutical Intermediates

In the pharmaceutical industry, Diethyl 2-(benzyloxycarbonylamino)malonate serves as a key intermediate for the synthesis of complex molecules. It is used to construct pharmacophores, which are parts of molecular structures that are responsible for the biological activity of drug molecules. This compound’s versatility makes it a staple in drug design and discovery processes .

Polyester Production

This compound plays a significant role in the production of polyesters. Due to its two ester groups, it can participate in condensation reactions, leading to the formation of polymeric structures. These polyesters have applications in textiles, packaging, and biodegradable materials, highlighting the compound’s importance in industrial chemistry .

Coating Applications

Diethyl 2-(benzyloxycarbonylamino)malonate is utilized in the synthesis of coatings. Its ability to form cross-linked networks upon polymerization makes it suitable for creating durable and resistant surface coatings. These coatings are used in various industries, including automotive, aerospace, and consumer goods .

Cosmetic Additives

The compound finds use as an additive in cosmetics due to its chemical properties. It can act as a plasticizer, improving the texture and application properties of cosmetic products. Additionally, its derivatives may serve as active ingredients, contributing to the product’s desired effects .

Catalysis Research

Research into new catalytic methods often involves Diethyl 2-(benzyloxycarbonylamino)malonate. Its structure allows for the exploration of novel catalytic processes, potentially leading to more efficient and environmentally friendly chemical reactions. This research has implications for sustainable chemistry and green manufacturing practices .

Material Science

In material science, the compound is used to develop new materials with specific properties. Its functional groups can be modified to tailor the physical and chemical characteristics of the resulting materials, which can be applied in electronics, energy storage, and nanotechnology .

Biomedical Research

Lastly, Diethyl 2-(benzyloxycarbonylamino)malonate is being investigated for its potential biomedical applications. Its derivatives are being studied for their bioactivity, including their use as antidiabetic and anticancer agents. This research is at the forefront of developing new therapeutic agents and understanding disease mechanisms .

Safety and Hazards

Diethyl malonate, a related compound, is classified as a combustible liquid. It should be kept away from heat, sparks, open flames, and hot surfaces. Protective gloves, clothing, eye protection, and face protection should be worn when handling it . It is reasonable to assume that similar precautions should be taken when handling diethyl 2-(benzyloxycarbonylamino)malonate.

Mechanism of Action

The pharmacokinetics of a compound like “Diethyl 2-(benzyloxycarbonylamino)malonate” would depend on many factors, including its chemical structure, its solubility in water and lipids, and its stability in the body. These factors would influence how the compound is absorbed, distributed, metabolized, and excreted (ADME) in the body .

The action of “Diethyl 2-(benzyloxycarbonylamino)malonate” would also be influenced by the environment in which it is used. For example, the pH, temperature, and presence of other chemicals could affect its reactivity and stability .

properties

IUPAC Name |

diethyl 2-(phenylmethoxycarbonylamino)propanedioate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H19NO6/c1-3-20-13(17)12(14(18)21-4-2)16-15(19)22-10-11-8-6-5-7-9-11/h5-9,12H,3-4,10H2,1-2H3,(H,16,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RKUPWPSMWSKJQP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(C(=O)OCC)NC(=O)OCC1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H19NO6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20293518 | |

| Record name | Diethyl {[(benzyloxy)carbonyl]amino}propanedioate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20293518 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

309.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Diethyl 2-(benzyloxycarbonylamino)malonate | |

CAS RN |

3005-66-1 | |

| Record name | 3005-66-1 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=90343 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Diethyl {[(benzyloxy)carbonyl]amino}propanedioate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20293518 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3,6-Diphenyl-2,5-dihydropyrrolo[3,4-c]pyrrole-1,4-dione](/img/structure/B1582138.png)

![3-Methylbenzo[f]quinoline](/img/structure/B1582139.png)

![13-Oxabicyclo[10.1.0]tridecane](/img/structure/B1582142.png)